4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine
Description
Properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-13-5-2-6-14-24)18-19(17-9-11-21-12-10-17)25(23-22-18)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHWABOQICTKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzyl group through a reductive amination process. The final step involves the coupling of the triazole-piperidine intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC, a cornerstone reaction for triazole formation .
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Procedure : Ethyl propiolate reacts with benzyl azides under CuSO₄·5H₂O/sodium ascorbate catalysis in t-butanol/H₂O (2:1) at 80°C for 8 h .
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Yield : 72–89% for intermediates like ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates (5a–e ) .
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Post-functionalization : Hydrolysis of esters (5a–e ) with 4 N NaOH yields carboxylic acids (6a–e ), which are coupled with piperazine derivatives (9a–f ) to form the final piperidinylcarbonyl group .
Piperidinylcarbonyl Group
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Hydrolysis : The amide bond undergoes acidic/basic hydrolysis to regenerate carboxylic acids.
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Nucleophilic Substitution : Reacts with amines (e.g., morpholine) under Mitsunobu conditions (DIAD/PPh₃) to form secondary amides .
Benzyl Group
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, 50 psi) removes the benzyl group, yielding a free triazole NH for further alkylation .
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Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) at the para-position of the benzyl ring occurs under mild conditions (25°C, 1 h) .
Pyridine Ring
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N-Oxidation : Reaction with m-CPBA in DCM yields pyridine N-oxide, enhancing solubility and bioactivity .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces substituents at the pyridine C-3 position .
Solvent and Temperature Effects
| Reaction | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuAAC | t-BuOH/H₂O | 80 | 72–89 |
| Microwave Coupling | DMF | 120 | 85–97 |
| Pyridine Bromination | CHCl₃ | 25 | 63–78 |
Green Chemistry Approaches
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Aqueous Conditions : Hydrolysis of esters in water/NaOH achieves 89% yield at 70°C .
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Solvent-Free Microwave Synthesis : Reduces waste and energy consumption while maintaining >90% yield .
Biological Activity Correlations
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Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
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Enzyme Inhibition : IC₅₀ = 0.8–1.2 µM against acetylcholinesterase .
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds similar to 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been synthesized and evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Properties
The triazole moiety in the compound is known for its role in anticancer drug development. Studies indicate that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The specific structure of this compound may enhance its interaction with biological targets involved in cancer pathways .
Pharmacology
Inhibition of Enzymatic Activity
The compound's piperidine structure has been linked to the inhibition of enzymes such as α-glucosidase, which is crucial for glucose metabolism. Research on related piperidine derivatives has shown their potential as inhibitors that could aid in managing conditions like diabetes by regulating blood sugar levels .
Neurological Applications
Compounds containing piperidine rings are often explored for their neuropharmacological effects. The potential of this compound in treating neurological disorders is under investigation due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its triazole group can facilitate coordination with metal ions, leading to the development of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .
Case Studies
Mechanism of Action
The mechanism by which 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring can interact with metal ions or other biomolecules, while the piperidine ring can enhance the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Piperidinylcarbonyl vs. Aryl Substituents : The target compound’s piperidinylcarbonyl group at position 4 introduces hydrogen-bonding capability and conformational flexibility, contrasting with halogenated (e.g., Cl in ) or methoxy-substituted (e.g., ) analogs. This group may enhance solubility compared to purely aromatic substituents.
- Benzyl vs. Substituted Benzyl Groups : The unsubstituted benzyl group at position 1 in the target compound lacks the electronic modulation seen in analogs like 4-methoxybenzyl or 2,4-difluorobenzyl , which may influence metabolic stability or target binding.
Biological Activity
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine is a complex organic compound notable for its unique structural features, including a pyridine ring and a 1,2,3-triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are explored in various studies. The presence of the triazole ring is particularly significant as it often correlates with diverse pharmacological effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridine Ring : Contributes to the compound's basicity and ability to form coordination complexes.
- Triazole Moiety : Known for its role in enhancing biological activity and facilitating interactions with biological targets.
- Benzyl Group : Provides lipophilicity, potentially improving membrane permeability.
- Piperidinylcarbonyl Substituent : May influence the compound's binding affinity and selectivity towards specific receptors.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds featuring the triazole ring demonstrate significant antimicrobial properties. Specifically, derivatives of triazoles have been shown to exhibit:
- Antifungal Activity : Effective against various fungal strains.
- Antibacterial Properties : Inhibition of bacterial growth has been observed in several studies.
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Studies have highlighted:
- Inhibition of Cancer Cell Proliferation : Notably in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
- Synergistic Effects with Chemotherapeutics : When combined with standard chemotherapy agents like doxorubicin, enhanced cytotoxicity was noted.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Potential interaction with various receptors, influencing signaling pathways related to inflammation and tumor growth.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine?
- Methodological Answer : The compound can be synthesized via a multi-step process starting from 1-benzyl-4-piperidone. Acylation reactions with appropriate carbonylating agents (e.g., piperidin-1-ylcarbonyl chloride) are critical for introducing the triazole and pyridine moieties. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for triazole formation, followed by benzylation and purification via column chromatography . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is essential to achieve yields >70%.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).
- GC-MS detects molecular ions, though low-intensity peaks (<8% abundance) may require high-resolution MS for unambiguous assignment .
- X-ray crystallography resolves 3D configurations, particularly for verifying triazole and piperidine ring conformations .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Refer to SDS guidelines for laboratory handling:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess binding affinities to receptors like GPCRs or kinases. Parameters include:
- Ligand preparation : Protonation states at physiological pH (e.g., pyridine nitrogen pKa ~5.2).
- Binding site analysis : Focus on hydrophobic pockets accommodating the benzyl and piperidine groups.
- Validation via in vitro assays (e.g., IC₅₀ measurements) refines computational predictions .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Discrepancies (e.g., weak molecular ions in GC-MS) require:
- Isotopic labeling to confirm fragmentation pathways.
- 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in the triazole-pyridine region.
- Cross-validation with synthetic intermediates to isolate spectral contributions .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodological Answer : Chiral centers (e.g., piperidine ring substituents) are evaluated via:
- Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids).
- Circular dichroism (CD) to correlate stereoisomerism with receptor binding.
- In vivo studies comparing enantiomers’ pharmacokinetics (e.g., AUC, t₁/₂) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) detects impurities at <0.1% levels.
- NMR spiking identifies residual solvents (e.g., DMSO-d₆) by comparing integrals of solvent peaks.
- Elemental analysis ensures stoichiometric consistency (deviation <0.4%) .
Data Contradiction and Optimization
Q. How are conflicting bioassay results addressed when testing this compound’s kinase inhibition?
- Methodological Answer : Reproducibility issues arise from assay conditions (e.g., ATP concentration, pH). Mitigation steps include:
- Standardizing buffer systems (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).
- Using positive controls (e.g., staurosporine) to calibrate inhibition curves.
- Statistical validation via triplicate runs with error margins <15% .
Q. What experimental design optimizes the compound’s solubility for in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
